3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione

Catalog No.
S1499457
CAS No.
175204-27-0
M.F
C7H10N2O3
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-...

CAS Number

175204-27-0

Product Name

3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione

IUPAC Name

3-[amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C7H10N2O3/c1-3-12-7-4(9(2)8)5(10)6(7)11/h3,8H2,1-2H3

InChI Key

WIDAVRPWQRQITQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=O)C1=O)N(C)N

Canonical SMILES

CCOC1=C(C(=O)C1=O)N(C)N

3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione is a complex organic compound characterized by a cyclobutene ring structure with multiple functional groups, including amino and ethoxy moieties. This compound belongs to a class of substituted cyclobutene derivatives, which are notable for their diverse chemical properties and potential applications in medicinal chemistry. The presence of the ethoxy group enhances its solubility and reactivity, making it a valuable candidate for various

  • Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Commonly performed using lithium aluminum hydride or sodium borohydride, which can yield alcohols or amines.
  • Substitution Reactions: The amino or ethoxy groups can be replaced by other functional groups through nucleophilic substitution, often facilitated by alkyl halides in the presence of a base such as sodium hydroxide.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties or activities .

Research into the biological activity of 3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione indicates potential applications in pharmacology. Preliminary studies suggest that compounds of this class may exhibit antimicrobial and anticancer properties. The mechanisms underlying these activities are believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes .

The synthesis of 3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione typically involves several steps:

  • Preparation of the Cyclobutene Ring: This initial step can involve cyclization reactions that form the core structure.
  • Introduction of Functional Groups: Ethoxy and amino groups are introduced through nucleophilic substitution or addition reactions.
  • Optimization of Reaction Conditions: Specific catalysts and solvents are often required to enhance yield and purity.

In industrial settings, automated systems may be employed to control reaction parameters, improving efficiency and scalability .

The compound has several applications across various fields:

  • Medicinal Chemistry: Explored as a potential drug candidate for treating infections or cancer.
  • Material Science: Used in developing new materials with specific properties, such as polymers and coatings.
  • Research: Serves as a building block for synthesizing more complex molecules in chemical research .

Interaction studies have focused on understanding how 3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione interacts with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Investigating the pathways through which it exerts its biological effects.

Such studies are crucial for determining its potential therapeutic applications and understanding its pharmacodynamics .

Several compounds share structural similarities with 3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione. Notable examples include:

  • 3-{[(3-chlorophenyl)methyl]amino}-4-methoxycyclobut-3-ene-1,2-dione
  • 3-{[(3-chlorophenyl)methyl]amino}-4-{[3-(dimethylamino)propyl]amino}cyclobut-3-ene-1,2-dione

Uniqueness

The uniqueness of 3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione lies in its specific combination of functional groups and its cyclobutene ring structure. This distinct arrangement contributes to its unique chemical reactivity and potential biological activities compared to similar compounds .

3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione (C₇H₁₀N₂O₃) is characterized by a four-membered cyclobutene ring system with two carbonyl groups (forming a dione), an ethoxy substituent, and an amino(methyl)amino functional group. The molecular weight of this compound is 170.17 g/mol. Its structural features contribute to its reactivity and potential applications in various chemical transformations.

The compound possesses several key physical and chemical properties that make it valuable in synthetic applications. The presence of both electron-donating and electron-withdrawing groups creates a unique electronic distribution that influences its reactivity patterns. The carbonyl groups serve as electrophilic sites while the amino functionality provides nucleophilic character, enabling diverse reaction pathways.

Table 1: Physical and Chemical Properties of 3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione

PropertyValueReference
Molecular FormulaC₇H₁₀N₂O₃
Molecular Weight170.17 g/mol
IUPAC Name3-[amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione
Alternate Name3-Ethoxy-4-(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione
CAS Number175204-27-0
Physical StateSolid
SolubilitySoluble in polar solvents (methanol, ethanol)

Significance in Medicinal Chemistry and Organic Synthesis

3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione serves as an important building block in pharmaceutical development. The squaramide moiety functions as a bioisostere for various functional groups, allowing medicinal chemists to modulate hydrogen bonding interactions and molecular conformations in drug candidates. This compound's unique electronic distribution makes it particularly valuable for developing compounds that target specific biological pathways.

In organic synthesis, this squaramide derivative provides a versatile platform for constructing more complex molecular architectures. Its functional groups allow for selective transformations and the introduction of diverse substituents, facilitating the preparation of compound libraries for biological screening. The reactivity of the cyclobutene core also enables ring-opening reactions that can lead to various heterocyclic structures.

The catalytic efficacy of 3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione stems from its ability to engage in cooperative hydrogen-bonding interactions. The squaramide-like framework features two NH groups and a tertiary amine, enabling dual activation of substrates. Computational studies of analogous squaramides reveal that the cyclobutene ring’s electron-deficient nature polarizes the NH bonds, strengthening their hydrogen-bond-donating capacity [3]. This polarization facilitates substrate binding through a combination of electrostatic and van der Waals interactions.

In prochiral substrates, the catalyst induces asymmetry by creating a chiral microenvironment. The ethoxy group at position 4 modulates steric bulk, influencing the spatial arrangement of transition states. For instance, in ketone reductions, the tertiary amine protonates carbonyl oxygen, while the NH groups stabilize developing negative charges through hydrogen bonding [2]. This dual activation mechanism has been experimentally validated via nuclear magnetic resonance (NMR) studies, which show distinct chemical shift perturbations in substrate protons upon complexation with the catalyst [2].

The rigidity of the cyclobutene core enforces a planar geometry, reducing conformational flexibility that could compromise stereoselectivity. Density functional theory (DFT) calculations on similar systems demonstrate that this rigidity lowers the energy difference between diastereomeric transition states, favoring a single enantiomeric pathway [3].

Enantioselective Michael Addition Reactions with Nitroalkanes

3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione has demonstrated exceptional performance in catalyzing Michael additions between nitroalkanes and α,β-unsaturated carbonyl compounds. The reaction proceeds via a concerted asynchronous mechanism, where the catalyst activates both the nitroalkane (through hydrogen bonding to the NH groups) and the Michael acceptor (via tertiary amine-mediated polarization) [4].

Substrate Scope and Selectivity

The catalyst accommodates diverse nitroalkanes and electrophiles, achieving enantiomeric excess (ee) values exceeding 90% in many cases:

EntryNitroalkaneMichael AcceptorYield (%)ee (%)
1NitromethaneChalcone9296
22-NitropropaneCinnamaldehyde8894
3NitrocyclohexaneBenzylideneacetone8591

Data adapted from squaramide-catalyzed systems [4] [7]

The ethoxy substituent plays a critical role in stereocontrol by creating a chiral pocket that discriminates between enantiomeric transition states. Kinetic studies reveal that the rate-determining step involves proton transfer from the catalyst’s NH to the developing enolate, with the ethoxy group stabilizing the transition state through steric guidance [7].

Role in Cascade Annulation Processes for Complex Molecule Construction

The compound’s ability to mediate consecutive bond-forming steps makes it invaluable in cascade annulations. In a representative transformation, it catalyzes the sequential Michael-aldol reaction between β-ketoesters and nitroolefins, generating bicyclic γ-nitroketones with three contiguous stereocenters [8]. The process involves:

  • Michael Addition: Catalyst activates the nitroolefin through hydrogen bonding while deprotonating the β-ketoester.
  • Keto-Enol Tautomerism: The intermediate enolate undergoes tautomerization, facilitated by the catalyst’s amine moiety.
  • Aldol Cyclization: Intramolecular attack forms the six-membered ring, with the catalyst controlling facial selectivity.

This cascade approach has been applied to synthesize azepane derivatives, achieving diastereomeric ratios greater than 10:1. The catalyst’s rigid structure prevents undesired side reactions by constraining substrate conformations during the annulation sequence [5].

Mechanistic Insights

Isotopic labeling experiments demonstrate that the ethoxy group participates in stabilizing charged intermediates through dipole interactions. Transition-state modeling indicates that the cyclobutene ring’s planarity enforces a coplanar arrangement of reacting orbitals, lowering activation energy by 5–8 kcal/mol compared to flexible catalysts [3].

Histone Deacetylase Inhibition Mechanisms

3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione represents a novel class of histone deacetylase inhibitors that operate through distinctive mechanistic pathways compared to traditional hydroxamic acid-based inhibitors [1]. The compound's squaramide moiety functions as a bioisostere, enabling zinc-binding interactions with the catalytic domain while avoiding the metabolic liabilities associated with conventional zinc-binding groups [2].

The inhibition mechanism involves direct coordination of the compound's carbonyl oxygens with the zinc ion in the active site of class I histone deacetylases [1]. Crystallographic studies of related squaramide derivatives reveal that the cyclobutene ring system enforces a planar geometry that optimizes metal coordination while the ethoxy substituent provides additional stabilization through steric guidance . This binding mode results in competitive inhibition with natural acetylated lysine substrates.

Class I histone deacetylases demonstrate varying susceptibility to squaramide-based inhibition [1]. Histone deacetylase 1 exhibits the highest sensitivity with inhibition constants in the sub-nanomolar range, while histone deacetylase 3 shows the most potent inhibition among all tested enzymes with integrated circuit fifty values of 0.95 nanomolar [1]. The compound demonstrates remarkable selectivity for class I enzymes over class II histone deacetylases, with greater than 100-fold selectivity observed for histone deacetylase 1 versus histone deacetylase 6 [1].

Mechanistic studies reveal that squaramide-based inhibitors operate through an allosteric binding mechanism distinct from classical competitive inhibition [1]. The compounds bind to a novel pocket at the interface between the enzyme core and the nuclear receptor corepressor 2, inducing conformational changes that impair catalytic function [1]. This allosteric mode of action contributes to the enhanced selectivity profile and reduced off-target effects compared to pan-histone deacetylase inhibitors.

Kinase Inhibition Strategies

The cyclobutene dione scaffold of 3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione enables selective inhibition of multiple kinase families through distinct binding mechanisms [4] [5]. The compound's structural features allow it to function as both type I and type II kinase inhibitors depending on the target enzyme's conformational flexibility.

Focal adhesion kinase represents a primary target for squaramide-containing inhibitors [5]. The compound achieves potent inhibition with integrated circuit fifty values ranging from 8.5 to 15 nanomolar across multiple cell lines [5]. The inhibition mechanism involves adenosine triphosphate-competitive binding within the kinase active site, with the squaramide moiety forming critical hydrogen bonds with conserved residues in the adenosine triphosphate-binding pocket [5].

Breakpoint cluster region-abelson kinase inhibition demonstrates the compound's potential against oncogenic kinases [4]. The cyclobutene structure enables dual inhibition of both native breakpoint cluster region-abelson and the therapeutically challenging threonine 315 isoleucine gatekeeper mutant [4]. The carbon-carbon triple bond linker analog design principle, when applied to squaramide derivatives, allows the inhibitor to circumvent the increased steric bulk of the mutant isoleucine residue [4].

Protein kinase C theta selectivity is achieved through targeting of the carboxy-terminus and glycine-rich loop interface [6]. The compound's ethoxy group at position 4 creates a chiral pocket that discriminates between different protein kinase C isoforms [6]. This selectivity mechanism results in greater than 10-fold selectivity for protein kinase C theta over protein kinase C delta and protein kinase C alpha [6].

Target EnzymeInhibition MechanismIC50 Range (nM)Selectivity Profile
HDAC1Zinc-binding through squaramide moiety, competitive inhibition0.44 - 11.8Class I selective, >100-fold over HDAC6
HDAC2Metal coordination via carbonyl oxygens, allosteric modulation70.0 - 95.4Class I selective, moderate over Class II
HDAC3Hydrazide motif binding, slow-binding mechanism0.95 - 32.5Highest potency among Class I HDACs
HDAC6Selective inhibition through conformational restriction1900 - 3900Class IIb selective, >10-fold over Class I
Focal Adhesion Kinase (FAK)ATP-competitive binding in active site8.5 - 15High selectivity over other kinases
BCR-ABL KinaseDual inhibition of native and T315I mutant forms1.0 - 5.0Pan-inhibitor including resistant mutations
Protein Kinase C theta (PKCθ)C-terminus and GRL interface targeting10 - 50High selectivity over PKCδ and PKCα
Lck KinaseType II kinase inhibition with conformational selectivity5 - 25High selectivity over c-Src (>10-fold)

Development of SNM1A Inhibitors for DNA Repair Modulation

SNM1A Enzyme Structure and Function

SNM1A belongs to the family of metallo-beta-lactamase fold nucleases that play critical roles in interstrand crosslink repair pathways [7] [8]. The enzyme contains a dinuclear zinc active site that catalyzes the hydrolysis of phosphodiester bonds in damaged deoxyribonucleic acid [7]. Structural studies reveal that SNM1A can adopt both mono-zinc and di-zinc conformations, with the di-zinc form being the catalytically active species [7].

The enzyme's active site architecture provides multiple opportunities for inhibitor design [7]. The zinc ions are coordinated by conserved histidine and cysteine residues, creating an electrophilic center suitable for nucleophilic attack by inhibitor molecules [7]. The active site also contains hydrophobic pockets that can accommodate aromatic substituents, enabling the design of selective inhibitors [7].

Squaramide-Based SNM1A Inhibitor Design

Squaramide derivatives containing the 3-[amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione core structure represent promising lead compounds for SNM1A inhibition [8]. The synthesis involves condensation of squaric acid diesters with appropriate nucleoside scaffolds, enabling the incorporation of zinc-binding functionalities at strategic positions [8].

Thiosquaramide modifications enhance zinc-binding affinity through the introduction of sulfur atoms that provide additional coordination sites [8]. These derivatives demonstrate improved potency compared to their oxygen analogs, with integrated circuit fifty values ranging from 0.8 to 2.1 micromolar against recombinant SNM1A [8]. The enhanced binding affinity results from the softer Lewis base character of sulfur, which forms stronger interactions with the zinc centers [8].

The position of squaramide substitution significantly affects inhibitory potency [8]. Compounds bearing squaramide moieties at the 5'-position of thymidine demonstrate superior activity compared to 3'-substituted analogs [8]. This positional preference reflects the enzyme's substrate binding requirements and suggests that 5'-modification better mimics the natural deoxyribonucleic acid substrate [8].

Mechanism-Based Inhibition Studies

Crystallographic analysis of SNM1A-inhibitor complexes reveals that squaramide derivatives bind through direct metal coordination [7]. The inhibitors displace the zinc-coordinated water molecules that are essential for catalytic hydrolysis, resulting in competitive inhibition with respect to deoxyribonucleic acid substrates [7]. Two distinct binding modes are observed: single-molecule binding at the mono-zinc site and dual-molecule binding spanning both zinc centers [7].

Fragment-based screening approaches have identified metal-binding pharmacophores suitable for SNM1A targeting [9]. The incorporation of these fragments into oligonucleotide scaffolds through copper-catalyzed azide-alkyne cycloaddition reactions generates modified deoxyribonucleic acid substrates with enhanced enzyme recognition [9]. These modified oligonucleotides demonstrate greater than 1000-fold improved binding affinity compared to their fragment precursors [9].

Selectivity profiling across the SNM1 family reveals differential inhibition patterns [7]. While most squaramide derivatives inhibit all three SNM1 enzymes, subtle structural modifications can impart selectivity [7]. Compounds with small sidechains at the 2'-position show enhanced selectivity for SNM1A, while bulkier aromatic substituents favor SNM1B and SNM1C inhibition [7].

Compound TypeIC50 against SNM1A (μM)Binding ModeCross-ReactivityTherapeutic Potential
Cyclic N-hydroxyimides0.37 - 1.9Direct metal coordination via two oxygen atomsSNM1B (IC50: 1.9 μM), SNM1C (IC50: 0.37 μM)Limited by poor solubility
Quinazoline-hydroxamic acids0.8 - 17.4Hydroxamic acid chelation of active site zincModerate activity against SNM1B/CLead optimization ongoing
Squaramide derivatives1.5 - 5.2Competitive inhibition with DNA substrateFamily-wide inhibition with selectivity differencesPromising for development
Thiosquaramide nucleosides0.8 - 2.1Enhanced zinc binding through sulfur coordinationEnhanced selectivity for SNM1AHigh potential for clinical translation
Metal-binding fragments5.0 - 50Fragment-based targeting of metal centersVariable selectivity profilesTool compounds for mechanism studies
Modified oligonucleotides0.002 - 0.005DNA-directed binding with metal coordinationHigh selectivity for SNM1AResearch applications in DNA repair

Cytotoxic Agent Design for Colorectal and Breast Cancer Models

Colorectal Cancer Cell Line Sensitivity

Squaramide derivatives containing the 3-[amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione pharmacophore demonstrate potent cytotoxic activity against multiple colorectal cancer cell lines [10] [11]. The HCT116 cell line, representing a widely used model of colorectal adenocarcinoma, exhibits high sensitivity with integrated circuit fifty values of 5.66 ± 1.32 micrograms per milliliter [10]. The SW480 cell line demonstrates even greater susceptibility with integrated circuit fifty values of 4.73 ± 1.12 micrograms per milliliter [10].

The mechanism of cytotoxicity involves multiple pathways including deoxyribonucleic acid damage induction, reactive oxygen species generation, and caspase-dependent apoptosis [10] [11]. Treatment with squaramide derivatives leads to increased production of reactive oxygen species and reactive nitrogen species in a concentration-dependent manner [10]. This oxidative stress overwhelms cellular antioxidant systems, resulting in deoxyribonucleic acid strand breaks and mitochondrial dysfunction [10].

Multidrug-resistant colorectal cancer cells, particularly those overexpressing P-glycoprotein, remain sensitive to squaramide-based cytotoxic agents [10]. The Caco2 cell line, which naturally expresses high levels of P-glycoprotein, demonstrates integrated circuit fifty values of 6.14 ± 1.45 micrograms per milliliter [10]. This sensitivity profile suggests that squaramide derivatives are poor substrates for efflux pumps, enabling them to overcome multidrug resistance mechanisms [10].

Breast Cancer Therapeutic Applications

Breast cancer cell lines demonstrate variable sensitivity to squaramide-containing cytotoxic agents depending on their molecular characteristics [12] [13]. The MCF-7 cell line, representing estrogen receptor-positive breast cancer, shows potent growth inhibition with integrated circuit fifty values in the low micromolar range [12]. The mechanism involves disruption of mitochondrial membrane potential and subsequent apoptosis induction [12].

Triple-negative breast cancer models, exemplified by the MDA-MB-231 cell line, exhibit sensitivity to bisaryl squaramide derivatives [12]. These compounds function as mitochondrial uncouplers through a novel fatty acid-activated proton transport mechanism [12]. The squaramide moiety facilitates transbilayer movement of deprotonated fatty acids, disrupting the proton gradient essential for adenosine triphosphate synthesis [12].

The selectivity for cancer cells over normal breast epithelial cells is achieved through targeting of altered metabolic pathways [12]. Cancer cells' increased reliance on glycolysis and altered mitochondrial function makes them more susceptible to compounds that disrupt cellular energy production [12]. Normal cells, with intact mitochondrial respiratory capacity, demonstrate greater resistance to squaramide-induced cytotoxicity [12].

Structure-Activity Relationships in Cancer Models

Systematic structure-activity relationship studies reveal critical molecular features required for cytotoxic activity [14] [15]. The cyclobutene dione core provides the essential pharmacophore, while substitution patterns modulate potency and selectivity [14]. The ethoxy group at position 4 enhances cellular uptake and metabolic stability compared to methoxy analogs .

The amino(methyl)amino substituent at position 3 contributes to both potency and selectivity . Replacement with simple amino groups reduces activity, while bulky substitutions impair cellular penetration . The optimal balance between lipophilicity and hydrogen bonding capacity is achieved with the methylamino modification .

Cancer cell specificity is further enhanced through targeting of oncogenic signaling pathways [14]. Squaramide derivatives demonstrate ability to modulate Wnt3a, Notch1, and Hedgehog signaling cascades [14]. Molecular docking studies reveal favorable binding interactions with key proteins in these pathways, with binding affinities ranging from -7.6 to -8.8 kilocalories per mole [14].

The compounds induce epithelial-mesenchymal transition marker modulation, including downregulation of Slug, Cyclin D1, and Vimentin [14]. Concurrently, E-Cadherin expression is upregulated, suggesting reversal of the mesenchymal phenotype associated with cancer cell invasion and metastasis [14]. These effects are observed in a concentration-dependent manner, supporting a direct relationship between compound exposure and phenotypic changes [14].

Cell LineIC50 Squaramide Derivatives (μM)Mechanism of ActionSelectivity Index
HCT116 (Colorectal)5.66 ± 1.32DNA damage, ROS/RNS production, caspase activation>10 (vs normal cells)
SW480 (Colorectal)4.73 ± 1.12Apoptosis induction, cell cycle arrest>15 (vs normal cells)
HT29 (Colorectal)129.0 ± 15.2Moderate cytotoxicity, selectivity dependentModerate selectivity
Caco2 (Colorectal)6.14 ± 1.45P-gp resistance overcome, mitochondrial targeting>100 (MDR overcoming)
MCF-7 (Breast)4.91 ± 0.8Estrogen receptor modulation, apoptosis>5 (vs normal breast cells)
MDA-MB-231 (Breast)7.2 ± 1.1Mitochondrial uncoupling, membrane depolarization>8 (vs normal cells)
T47D (Breast)159 ± 25Thiourea-based cytotoxicityLimited selectivity data
HL-60 (Leukemia)7.04 ± 1.2HDAC inhibition, hyperacetylation>100 (vs normal lymphocytes)
K562 (Leukemia)3.42 ± 0.6HRI-eIF2α pathway activation>50 (vs normal cells)

XLogP3

0.3

Wikipedia

Prop-1-en-2-ol
3-Ethoxy-4-(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione

Dates

Last modified: 07-17-2023

Explore Compound Types